molecular formula C6H8O B092074 2,4-Hexadienal CAS No. 142-83-6

2,4-Hexadienal

Cat. No.: B092074
CAS No.: 142-83-6
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-MQQKCMAXSA-N
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Description

2,4-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless to yellow liquid with a pungent “green” or citrus odor. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This structural feature makes it highly reactive and useful in various chemical reactions .

Biochemical Analysis

Biochemical Properties

2,4-Hexadienal plays a significant role in biochemical reactions, particularly in lipid peroxidation. It is a product of the oxidative degradation of polyunsaturated fatty acids. This compound interacts with several enzymes and proteins, including aldo-keto reductase family 1 member B10 (AKR1B10), which catalyzes the reduction of this compound to its corresponding alcohol . Additionally, this compound can form adducts with proteins through Michael addition, leading to potential modifications in protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress and cause cellular damage by forming adducts with cellular proteins and DNA. This compound influences cell signaling pathways, particularly those involved in the response to oxidative stress. It can also affect gene expression by modifying transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat. Over time, this compound can form secondary products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and activate cellular defense mechanisms. At high doses, this compound can cause significant cellular damage and toxicity. In rodent models, high doses of this compound have been associated with liver and kidney damage, as well as increased mortality .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a product of lipid peroxidation and can be further metabolized by enzymes such as aldo-keto reductases and glutathione S-transferases . These enzymes help detoxify this compound by converting it to less reactive compounds. Additionally, this compound can affect metabolic flux by modifying the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can bind to cellular membranes and accumulate in lipid-rich regions due to its hydrophobic nature . This localization can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

This compound is primarily localized in the cytoplasm and cellular membranes. It can also be found in the nucleus, where it may interact with DNA and nuclear proteins . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals can also direct this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and crotonaldehyde in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (85-90°C) to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 1,4-hexadien-3-ol. This process involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Hexadienal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s unique reactivity as an α,β-unsaturated aldehyde makes it particularly valuable in organic synthesis and industrial applications. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and cycloaddition, sets it apart from similar compounds .

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienal
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InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BATOPAZDIZEVQF-MQQKCMAXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
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DSSTOX Substance ID

DTXSID2025391
Record name (2E,4E)-2,4-Hexadienal
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Molecular Weight

96.13 g/mol
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Physical Description

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green
Record name 2,4-Hexadienal
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Record name (E,E)-2,4-Hexadienal
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Boiling Point

174 °C; 76 °C @ 30 mm Hg
Record name 2,4-HEXADIENAL
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Solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.898 @ 20 °C, 0.896-0.902 (20°)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
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Vapor Pressure

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/
Record name 2,4-Hexadienal
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Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.
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CAS No.

142-83-6, 73506-81-7, 80466-34-8
Record name Sorbaldehyde
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Record name Hexadienal
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Record name 2,4-Hexadienal, (2E,4E)-
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Record name Hexa-2,4-dienal
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Record name 2,4-Hexadienal
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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